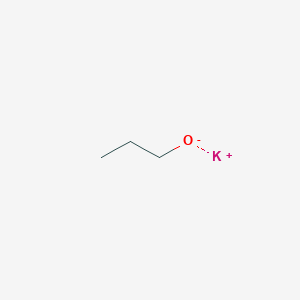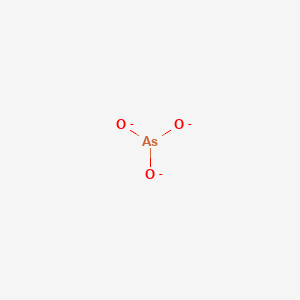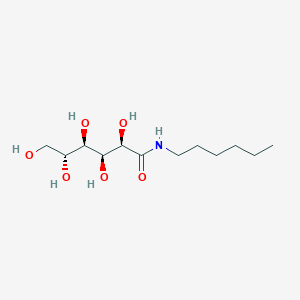
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)-, also known as TCPTP, is a chemical compound that has been extensively researched for its potential applications in scientific research. TCPTP is a potent inhibitor of protein tyrosine phosphatase (PTP) activity, which makes it a valuable tool for studying the role of PTPs in various biological processes.
Wirkmechanismus
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- inhibits PTP activity by binding to the active site of the enzyme and preventing it from dephosphorylating its target substrates. This leads to the accumulation of phosphorylated proteins, which can have a wide range of effects on cellular signaling pathways.
Biochemische Und Physiologische Effekte
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- has been shown to have a wide range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- can inhibit the growth of various cancer cell lines, while in vivo studies have shown that it can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- is its potency as a PTP inhibitor, which makes it a valuable tool for studying the role of PTPs in various biological processes. However, one of the limitations of Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)-, including the development of more potent and selective PTP inhibitors, the identification of new targets for PTP inhibition, and the development of new methods for delivering PTP inhibitors to specific tissues or organs. Additionally, Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- could be used to study the role of PTPs in various disease states, including cancer, diabetes, and autoimmune disorders.
Synthesemethoden
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- can be synthesized using a variety of methods, including the reaction of 2,3,5,6-tetrachloropyridine with propylthiol in the presence of a base such as potassium carbonate. Other methods include the reaction of 2,3,5,6-tetrachloropyridine with propylmercaptan in the presence of a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- has been used extensively in scientific research to study the role of PTPs in various biological processes. PTPs are enzymes that play a critical role in the regulation of cellular signaling pathways and are involved in a wide range of biological processes, including cell growth, differentiation, and apoptosis.
Eigenschaften
CAS-Nummer |
19050-48-7 |
|---|---|
Produktname |
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- |
Molekularformel |
C8H7Cl4NS |
Molekulargewicht |
291 g/mol |
IUPAC-Name |
2,3,5,6-tetrachloro-4-propylsulfanylpyridine |
InChI |
InChI=1S/C8H7Cl4NS/c1-2-3-14-6-4(9)7(11)13-8(12)5(6)10/h2-3H2,1H3 |
InChI-Schlüssel |
SFZLAIOIVCOPBG-UHFFFAOYSA-N |
SMILES |
CCCSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Kanonische SMILES |
CCCSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Andere CAS-Nummern |
19050-48-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)









![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)
